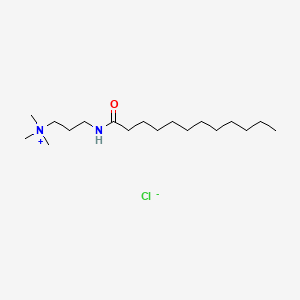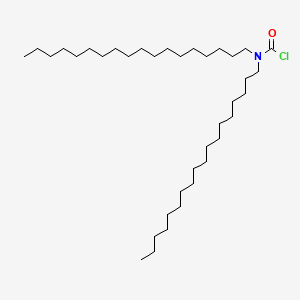
Dipentylcyanamide
Vue d'ensemble
Description
Dipentylcyanamide is a chemical compound with the molecular formula C11H22N2 . It contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 triple bond, and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of cyanamides, including alkyl and aryl substituted cyanamides like Dipentylcyanamide, has diversified significantly in recent years . A general method for the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy has been described . In this process, mercaptan and N-aryl cyanamide are the key intermediates .
Molecular Structure Analysis
The Dipentylcyanamide molecule contains a total of 34 bonds. There are 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 triple bond, and 1 tertiary amine (aliphatic) . Images of the 3-dimensional molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are available .
Chemical Reactions Analysis
Cyanamides, including Dipentylcyanamide, have unique radical and coordination chemistry . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents .
Physical And Chemical Properties Analysis
Dipentylcyanamide has a molecular weight of 182.31 g/mol and a predicted density of 0.865±0.06 g/cm3 . The boiling point is between 154-158 °C under a pressure of 12 Torr .
Applications De Recherche Scientifique
Cyanamides, including alkyl and aryl substituted cyanamides, have seen diversified applications in synthetic chemistry in recent years . They have been used in cycloaddition chemistry, aminocyanation reactions, as electrophilic cyanide-transfer agents, and have shown unique radical and coordination chemistry .
The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . The use of unsubstituted cyanamide (NH2CN) and metal cyanamides (MNCN, where M = metal) dates back to the late 19th century, where calcium cyanamide (CaNCN) was used as a fertilizer, and later as a source of ammonia and nitric acid .
The use of the corresponding substituted organic cyanamides (RNHCN or RR’NCN) has increased significantly in the last decade . These compounds have been used in synthetic chemistry, along with the development of more sustainable and robust synthetic routes .
-
Diphenylalanine-based Nanostructures : Diphenylalanine-based nanostructures have attracted tremendous attention due to their potential for application in biology and nanotechnology . These peptide-based nanostructures, such as nanotubes, spherical vesicles, nanofibrils, nanowires, and hybrids, are prepared through self-assembly . The properties of these structures can be improved, and their applications can be extended .
-
Dendrimers in Nanomedicine and Drug Delivery : Dendrimers are hyper-branched organic compounds with a three-dimensional structure possessing functional groups on the surface . They are promising agents for nanomedicine applications due to their unique properties, including nanoscale size, globular shape, high reactivity, solubility in water, internal cavities, and comfortable synthesis methods . Dendrimers can be applied as carriers for different therapeutic agents, reducing the toxicity of drugs and increasing their efficacy .
-
Diphenylalanine-based Nanostructures : Diphenylalanine-based nanostructures have attracted tremendous attention due to their potential for application in biology and nanotechnology . These peptide-based nanostructures, such as nanotubes, spherical vesicles, nanofibrils, nanowires, and hybrids, are prepared through self-assembly . The properties of these structures can be improved, and their applications can be extended .
-
Dendrimers in Nanomedicine and Drug Delivery : Dendrimers are hyper-branched organic compounds with a three-dimensional structure possessing functional groups on the surface . They are promising agents for nanomedicine applications due to their unique properties, including nanoscale size, globular shape, high reactivity, solubility in water, internal cavities, and comfortable synthesis methods . Dendrimers can be applied as carriers for different therapeutic agents, reducing the toxicity of drugs and increasing their efficacy .
Orientations Futures
The application of cyanamides in synthetic chemistry has diversified significantly in recent years . Future research directions may include further exploration of the unique radical and coordination chemistry of cyanamides , as well as the development of more sustainable and robust synthetic routes to these compounds .
Propriétés
IUPAC Name |
dipentylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-3-5-7-9-13(11-12)10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRCZCKKTQOAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068017 | |
| Record name | Cyanamide, dipentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentylcyanamide | |
CAS RN |
37008-82-5 | |
| Record name | N,N-Dipentylcyanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37008-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanamide, N,N-dipentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037008825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, N,N-dipentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyanamide, dipentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



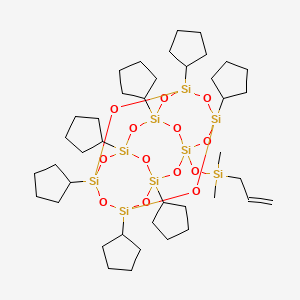
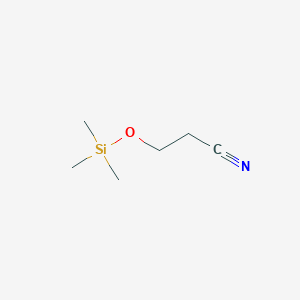
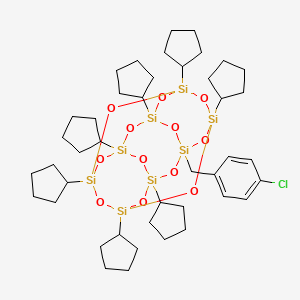
![N,N-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1622154.png)
![2-[(2,6-Dimethylpyridin-4-yl)methyl]azepane](/img/structure/B1622155.png)





